molecular formula C10H18OSi B12559433 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol CAS No. 192641-23-9

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol

Cat. No.: B12559433
CAS No.: 192641-23-9
M. Wt: 182.33 g/mol
InChI Key: YCCRZWXONVZWMD-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol is a silylated alkyne-enol hybrid compound characterized by a trimethylsilyl (TMS) group attached to a hept-5-en-1-yn-4-ol backbone. The TMS moiety enhances stability and modulates reactivity, while the conjugated enol-alkyne system may facilitate participation in cycloaddition or nucleophilic reactions.

Properties

CAS No.

192641-23-9

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

1-trimethylsilylhept-5-en-1-yn-4-ol

InChI

InChI=1S/C10H18OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5,7,10-11H,8H2,1-4H3

InChI Key

YCCRZWXONVZWMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC#C[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-5-en-1-yne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).

    Synthetic Route: The hept-5-en-1-yne is first deprotonated using a strong base like sodium hydride (NaH) or butyllithium (BuLi).

Chemical Reactions Analysis

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the triple bond to a double bond using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).

    Addition: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization at different positions.

    Material Science: The compound is used in the development of novel materials, particularly in the field of silicon-based polymers and resins.

    Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds, including pharmaceuticals.

    Catalysis: It is used in the study of catalytic processes, particularly those involving silicon-containing compounds.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol in various reactions involves the activation of its functional groups. The trimethylsilyl group can stabilize negative charges, making the compound a good nucleophile in substitution reactions. The conjugated system of double and triple bonds allows for participation in addition reactions, while the hydroxyl group can act as a nucleophile or be oxidized to form carbonyl compounds .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Compound Name Key Features Reactivity/Applications Reference
1-(Trimethylsilyl)hept-5-en-1-yn-4-ol TMS-protected alkyne, conjugated enol system Likely stabilized alkyne for cycloaddition; enol for acid-base reactivity N/A
3-(1-Acetoxyethyl)-2-(TMS)methylfuran (15) TMS on furan ring; acetoxyethyl substituent Diels-Alder reactivity with electron-deficient dienophiles (e.g., methyl acrylate)
Methyl 2-{1-(TMS)ethyl}furan-3-carboxylate (23) TMS-ethyl group; ester functionality Enhanced lipophilicity; potential for catalytic hydrogenation or hydrolysis
3-(Hydroxymethyl)-2-[1-(TMS)ethyl]furan (25) TMS-ethyl and hydroxymethyl groups on furan Polar substituents may increase solubility; prone to oxidation or derivatization

Analysis :

  • Stabilization Effects : The TMS group in compound 15 and 23 reduces polarity and stabilizes adjacent reactive sites (e.g., furan rings), analogous to the alkyne stabilization in the target compound .
  • Reactivity: Silylated furans in undergo Diels-Alder reactions, suggesting the target compound’s alkyne-enol system could similarly engage in [2+2] or [4+2] cycloadditions.
  • Synthetic Utility: The TMS group in 25 facilitates regioselective functionalization, a trait likely shared by the target compound’s enol moiety.

Comparison with Non-Silylated Analogous Systems

Physical and Chemical Property Differences

Compound Class Example from Evidence Key Differences vs. TMS Analogs Reference
Tetrazoles 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole Higher polarity due to aryl and nitrogen-rich rings; lower thermal stability compared to TMS systems
Indole Derivatives 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol Polar hydroxyl and piperidine groups; reduced lipophilicity vs. TMS-protected alkyne-enol systems
HEPT Derivatives 1-[(2-Hydroxyethoxy)methyl]-6-phenylthio-thymine Sulfur and hydroxyl groups enhance hydrogen bonding; TMS systems prioritize steric protection

Analysis :

  • Polarity: Non-silylated compounds (e.g., tetrazoles and indoles ) exhibit higher solubility in polar solvents, whereas TMS groups in the target compound likely increase hydrophobicity.
  • Thermal Stability : Silylated furans in show enhanced stability under thermal conditions compared to hydroxyl-bearing HEPT derivatives .

Analysis :

  • Yield Challenges : Silyl groups may reduce reaction efficiency due to steric bulk, as seen in lower yields for complex tetrazoles .
  • Catalytic Systems : Copper(I) catalysts (e.g., CuI in ) could facilitate alkyne-azide cycloadditions with the target compound.

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